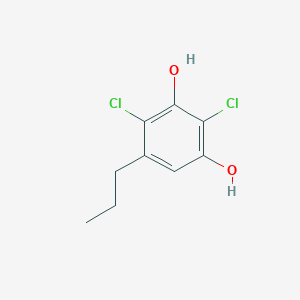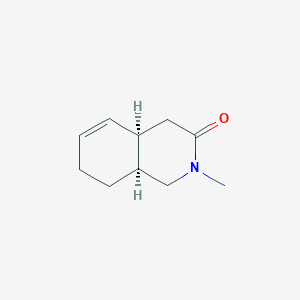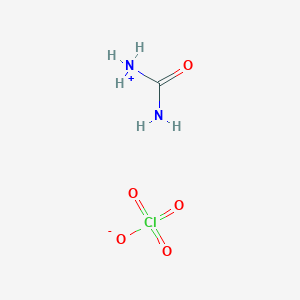
Carbamoylazanium;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamoylazanium;perchlorate is a chemical compound that consists of a carbamoylazanium cation and a perchlorate anion The carbamoylazanium cation is derived from carbamic acid, while the perchlorate anion is derived from perchloric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamoylazanium;perchlorate can be synthesized through the reaction of carbamic acid with perchloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
H2NCOOH+HClO4→H3NCO++ClO4−
Industrial Production Methods
Industrial production of perchlorates, including this compound, is primarily achieved through electrochemical methods. This involves the oxidation of chlorates in an electrochemical cell. Sodium chlorate is often used as the starting material due to its high solubility. The process involves the following steps:
- Electrolytic oxidation of sodium chlorate to sodium perchlorate.
- Conversion of sodium perchlorate to this compound through metathesis reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamoylazanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion is a strong oxidizing agent and can participate in oxidation reactions.
Reduction: Under certain conditions, the perchlorate anion can be reduced to chloride.
Substitution: The carbamoylazanium cation can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate are used.
Substitution: Nucleophiles like ammonia and primary amines can react with the carbamoylazanium cation.
Major Products
Oxidation: Products include carbon dioxide and water.
Reduction: Products include chloride ions and water.
Substitution: Products include substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamoylazanium;perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial properties.
Industry: Used in the production of explosives and propellants due to its strong oxidizing properties.
Wirkmechanismus
The mechanism of action of carbamoylazanium;perchlorate involves its ability to act as an oxidizing agent. The perchlorate anion can accept electrons from other molecules, leading to oxidation reactions. This process can disrupt cellular processes and lead to the formation of reactive oxygen species. The molecular targets include enzymes and other proteins that are susceptible to oxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium perchlorate: Commonly used in rocket propellants.
Potassium perchlorate: Used in pyrotechnics and explosives.
Sodium perchlorate: Used in chemical synthesis and as a laboratory reagent.
Uniqueness
Carbamoylazanium;perchlorate is unique due to the presence of the carbamoylazanium cation, which imparts distinct chemical properties compared to other perchlorates. Its ability to participate in both oxidation and substitution reactions makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
89752-84-1 |
|---|---|
Molekularformel |
CH5ClN2O5 |
Molekulargewicht |
160.51 g/mol |
IUPAC-Name |
carbamoylazanium;perchlorate |
InChI |
InChI=1S/CH4N2O.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5) |
InChI-Schlüssel |
CLXPQCKVAYIJQB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)([NH3+])N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
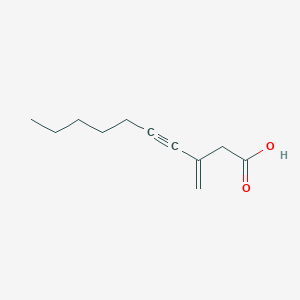

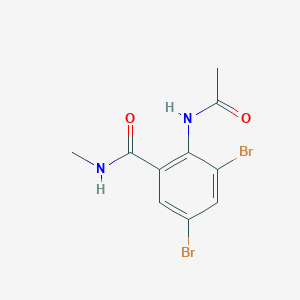
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
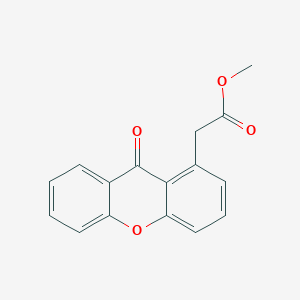
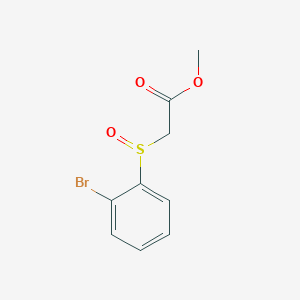

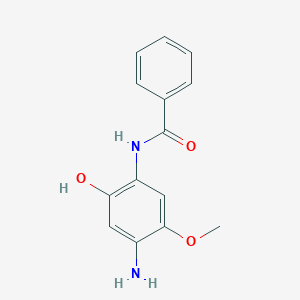
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
